molecular formula C18H22BNO2 B6342269 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester CAS No. 1402172-13-7

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342269
CAS No.: 1402172-13-7
M. Wt: 295.2 g/mol
InChI Key: BFKLDGUTAWGJTI-UHFFFAOYSA-N
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Description

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid ester group attached to a pyridine ring, which is further substituted with a tolyl group. The presence of the boronic ester makes it a valuable reagent for forming carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester typically involves the following steps:

    Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative.

    Formation of Boronic Ester: The resulting boronic acid is then reacted with pinacol to form the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents are carefully controlled, and the reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The reaction proceeds through the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the tolyl and pyridine groups, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLDGUTAWGJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140080
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402172-13-7
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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